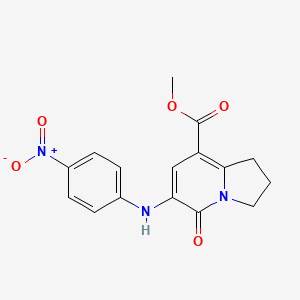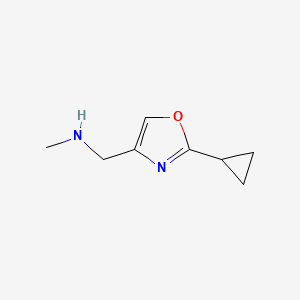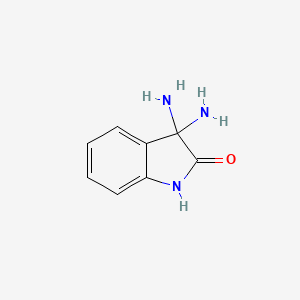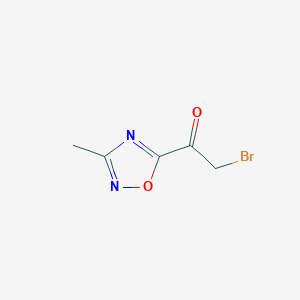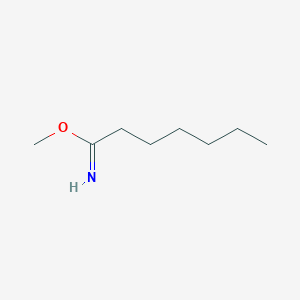
Methylheptanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylheptanimidate is an organic compound belonging to the class of imidates Imidates are known for their unique electronic reactivity, which makes them versatile synthons in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylheptanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methylheptanimidate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylheptanimidate: Similar in structure but with an ethyl group instead of a methyl group.
Propylheptanimidate: Contains a propyl group, offering different reactivity and properties.
Butylheptanimidate: Features a butyl group, which can influence its chemical behavior.
Uniqueness
Methylheptanimidate is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other imidates may not be as effective for. Its balance of electrophilic and nucleophilic properties allows for versatile use in various chemical reactions.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
methyl heptanimidate |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LBPGZPRKAPOIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


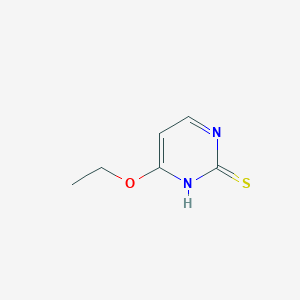
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

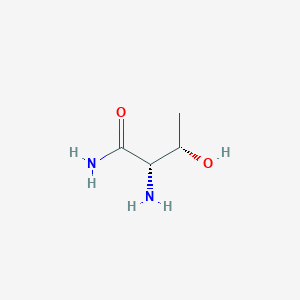
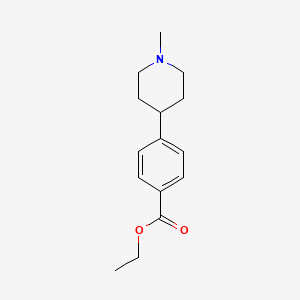
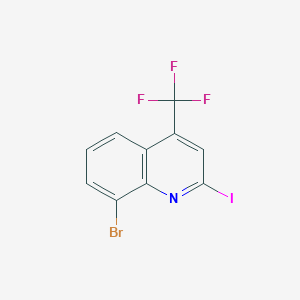
![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
